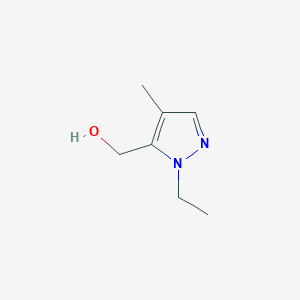

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

CAS No.: 1855889-22-3

Cat. No.: VC4136449

Molecular Formula: C7H12N2O

Molecular Weight: 140.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855889-22-3 |

|---|---|

| Molecular Formula | C7H12N2O |

| Molecular Weight | 140.186 |

| IUPAC Name | (2-ethyl-4-methylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |

| Standard InChI Key | VQHKGOWSJNRTBP-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C)CO |

Introduction

Structural Characteristics and Molecular Configuration

Core Pyrazole Architecture

The pyrazole ring in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is a five-membered aromatic system containing two adjacent nitrogen atoms. The substitution pattern at positions 1, 4, and 5 distinguishes this compound:

-

Position 1: An ethyl group () contributes to steric bulk and modulates electronic effects .

-

Position 4: A methyl group () enhances ring stability through hyperconjugation .

-

Position 5: A hydroxymethyl group () introduces polarity and hydrogen-bonding potential .

The IUPAC name, (2-ethyl-4-methylpyrazol-3-yl)methanol, reflects the numbering system where the hydroxymethyl group resides at position 3 of the pyrazole ring .

Table 1: Molecular Descriptors

Hydrogen-Bonding and Crystallographic Behavior

Crystallographic studies of analogous pyrazole-methanol derivatives reveal dimer formation via O–H···N hydrogen bonds between the hydroxymethyl group and pyrazole nitrogen . For example, in 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, the pyrazole NH group participates in intermolecular hydrogen bonding with carbonyl oxygen atoms, forming macrocyclic motifs . Such interactions likely influence the solubility and crystallinity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Functionalization: Introduction of the hydroxymethyl group via reduction of a carbonyl precursor (e.g., using NaBH₄ in ethanol or methanol) .

A plausible route is:

-

Step 1: Ethylation of 4-methylpyrazole-5-carbaldehyde using ethyl iodide in the presence of a base.

-

Step 2: Reduction of the aldehyde group to methanol using sodium borohydride () in ethanol.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Ethanol or methanol | |

| Temperature | 0–25°C (during reduction) | |

| Reducing Agent | (1.2 equiv) | |

| Yield | 70–85% (reported for analogs) |

Reactivity Profile

The hydroxymethyl group undergoes characteristic alcohol reactions:

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

-

Oxidation: May be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄) .

-

Etherification: Forms ethers via Williamson synthesis with alkyl halides .

The ethyl and methyl substituents sterically hinder electrophilic substitution at the pyrazole ring, directing reactions to the hydroxymethyl group .

Physicochemical Properties

Thermal Stability and Phase Behavior

Predicted properties include a boiling point of 269.4°C and density of 1.09 g/cm³, consistent with hydrophobic pyrazole derivatives . The compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nonpolar ethyl and methyl groups .

Table 3: Comparative Solubility Data (Analog Compounds)

| Compound | Solubility in Water (mg/mL) | Source |

|---|---|---|

| (1-Methyl-1H-pyrazol-5-yl)methanol | 12.5 | |

| (4-Methylphenyl)-(1H-pyrazol-5-yl)methanol | 3.8 | |

| Target Compound | <5 (predicted) |

Spectroscopic Characterization

Applications and Industrial Relevance

Pharmaceutical Intermediate

Pyrazole derivatives are key motifs in NSAIDs (e.g., celecoxib) and antifungal agents . The hydroxymethyl group in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol serves as a handle for further derivatization, enabling the synthesis of prodrugs or targeted delivery systems .

Agrochemical Development

Analogous compounds exhibit herbicidal and insecticidal activity by inhibiting acetolactate synthase (ALS) . Modifications to the hydroxymethyl group could enhance bioavailability or environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume